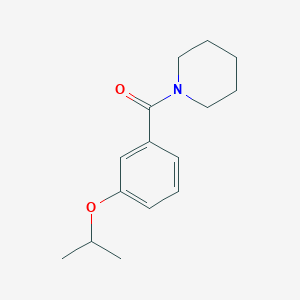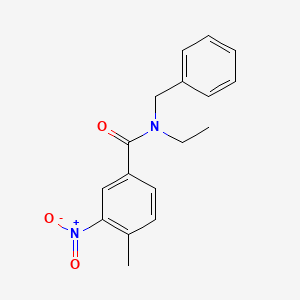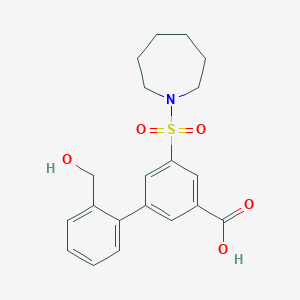
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB is a benzamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to have several biochemical and physiological effects. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to tumors. Additionally, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is its potent anticancer activity. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another advantage of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. However, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
Direcciones Futuras
For 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide include the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide and its potential use in combination with other anticancer agents. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide also has potential for use in other therapeutic applications, such as anti-inflammatory and anti-angiogenic agents. Further studies are needed to explore these potential applications of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide.
Conclusion:
In conclusion, 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has some advantages and limitations for lab experiments, and its future directions include further optimization of its synthesis method and exploration of its potential use in other therapeutic applications.
Métodos De Síntesis
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide can be synthesized using various methods, including the reaction of 2-chloro-4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a base, followed by the reaction with benzoyl chloride in the presence of a base. Another method involves the reaction of 2-chloro-4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a reducing agent, followed by the reaction with benzoyl chloride in the presence of a base. The synthesis of 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide is a complex process that requires careful monitoring and optimization of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has also been shown to have antitumor activity by inducing apoptosis and inhibiting angiogenesis. 2-chloro-4-fluoro-N-(2-methoxybenzyl)benzamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-7-6-11(17)8-13(12)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWQQYLFBKYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)


![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5297178.png)


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)
